![molecular formula C17H13F3N2O3 B15132554 (Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B15132554.png)
(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one is a synthetic organic compound It features a hydroxy group, a methoxyphenyl group, and a trifluoromethylphenyl diazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one typically involves the following steps:
Formation of the diazenyl intermediate: This can be achieved by diazotization of an aromatic amine followed by coupling with a suitable phenol or aniline derivative.
Aldol condensation: The intermediate is then subjected to aldol condensation with an appropriate aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The diazenyl group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: H2 with Pd/C, LiAlH4, or NaBH4.
Substitution: Nucleophiles like NaOH, KOH, or Grignard reagents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenols or ethers.
科学的研究の応用
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Helps in understanding the behavior of diazenyl and hydroxy groups in various reactions.
Biology
Potential drug development: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine
Anticancer properties: Some compounds with similar structures have shown promise in inhibiting cancer cell growth.
Industry
Dye and pigment production: The diazenyl group is a common feature in azo dyes, which are used in textile and printing industries.
作用機序
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The hydroxy and diazenyl groups could play a role in binding to these molecular targets, affecting their activity and leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
Azo dyes: Compounds with similar diazenyl groups used in dyeing processes.
Phenolic compounds: Compounds with hydroxy and methoxy groups, often studied for their antioxidant properties.
Uniqueness
Combination of functional groups: The unique combination of hydroxy, methoxy, and diazenyl groups in this compound may confer specific reactivity and biological activity not seen in other compounds.
特性
分子式 |
C17H13F3N2O3 |
|---|---|
分子量 |
350.29 g/mol |
IUPAC名 |
(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H13F3N2O3/c1-25-14-8-2-11(3-9-14)16(24)15(10-23)22-21-13-6-4-12(5-7-13)17(18,19)20/h2-10,23H,1H3/b15-10-,22-21? |
InChIキー |
KCLYGDPNVXVCIM-HPIUUUMCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


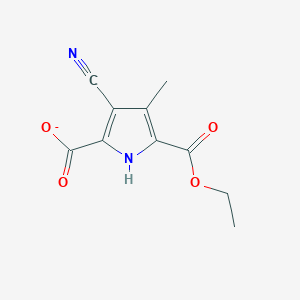
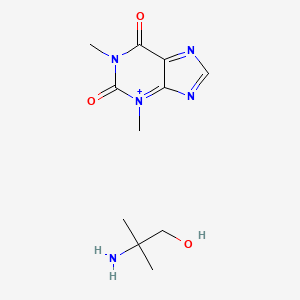
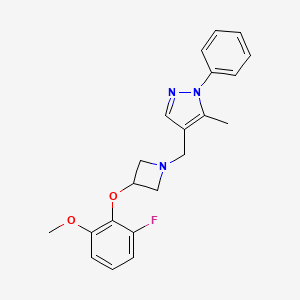

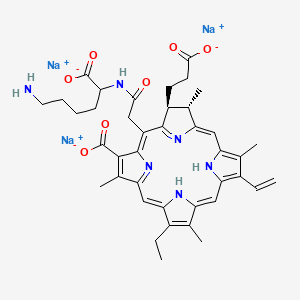
![(4R)-4-[(1R,4Z,8Z,10Z,12S,15R,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B15132521.png)
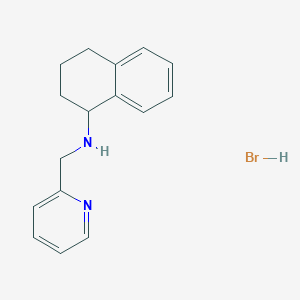

![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)
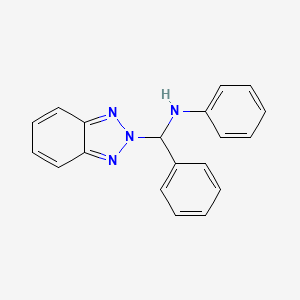
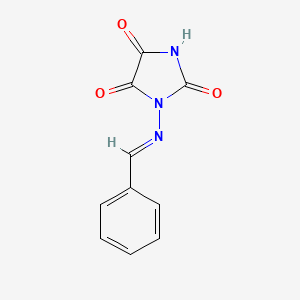
-rhenium](/img/structure/B15132556.png)
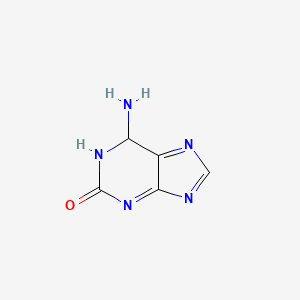
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)
